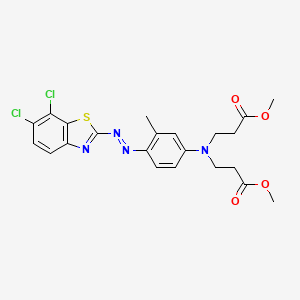

Methyl N-(4-((6,7-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate

Description

Methyl N-(4-((6,7-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate is a synthetic azo-benzothiazole derivative characterized by a complex structure integrating a benzothiazole core, dichloro substituents, an azo linkage, and ester-functionalized side chains. Its synthesis typically involves multi-step reactions, including diazotization, azo coupling, and esterification, with structural modifications aimed at tuning electronic properties or bioactivity .

Properties

CAS No. |

79044-53-4 |

|---|---|

Molecular Formula |

C22H22Cl2N4O4S |

Molecular Weight |

509.4 g/mol |

IUPAC Name |

methyl 3-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(3-methoxy-3-oxopropyl)-3-methylanilino]propanoate |

InChI |

InChI=1S/C22H22Cl2N4O4S/c1-13-12-14(28(10-8-18(29)31-2)11-9-19(30)32-3)4-6-16(13)26-27-22-25-17-7-5-15(23)20(24)21(17)33-22/h4-7,12H,8-11H2,1-3H3 |

InChI Key |

YQGPENWCCSCJRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Biological Activity

Methyl N-(4-((6,7-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate (CAS No. 79044-53-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C22H22Cl2N4O4S

- Molecular Weight : 509.40548 g/mol

- Structure : The compound features a benzothiazole moiety with dichloro substitution, which is known for its biological relevance.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzothiazole structure. This compound has been evaluated for its effects on various cancer cell lines.

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. The MTT assay indicated a dose-dependent decrease in cell viability at concentrations of 1, 2, and 4 μM .

- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis and causes cell cycle arrest in treated cancer cells. Western blot assays indicated that it inhibits key signaling pathways, including AKT and ERK, which are critical for cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity:

- Cytokine Regulation : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in mouse monocyte macrophages (RAW264.7) when treated with the compound. This suggests a potential application in managing inflammatory conditions .

- Cell Migration Inhibition : The compound also demonstrated effectiveness in hindering cell migration, which is a crucial factor in cancer metastasis and chronic inflammation .

Synthesis and Characterization

The synthesis of this compound involves several steps that include:

- Preparation of Benzothiazole Derivative : The initial step involves the synthesis of the benzothiazole core through diazotization reactions.

- Coupling Reaction : The benzothiazole derivative is then coupled with appropriate amines to form the azo compound.

- Final Esterification : The final product is obtained by esterifying beta-alanine with the azo compound .

Case Studies and Research Findings

A study focused on a series of benzothiazole derivatives found that modifications to the benzothiazole nucleus can enhance biological activity. Among these derivatives, those similar to this compound exhibited promising results in both anticancer and anti-inflammatory assays .

Comparative Analysis of Related Compounds

| Compound Name | CAS No. | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 79044-53-4 | Significant inhibition of A431 and A549 cells | Reduced IL-6 and TNF-α levels |

| Compound B7 | Not Specified | Significant against A431, A549 | Similar anti-inflammatory effects |

Scientific Research Applications

Basic Information

- Molecular Formula : C22H22Cl2N4O4S

- Molecular Weight : 509.40548 g·mol−1

- CAS Number : 79044-53-4

Structure

The compound features a benzothiazole moiety, which is significant for its biological activity, and an azo group that contributes to its dye properties. The presence of methoxy and beta-alaninate functionalities enhances its solubility and reactivity.

Medicinal Chemistry

The compound has been explored for its potential as an anticancer agent . Research indicates that derivatives containing the benzothiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated the ability to inhibit tubulin polymerization, a crucial process in cancer cell division .

Case Study: Anticancer Activity

In a recent study, novel azothiazoles were synthesized and evaluated for their anticancer properties using MTT assays against human cancer cells such as A549 (lung adenocarcinoma) and DLD-1 (colorectal adenocarcinoma). The results showed promising anticancer activity with apoptosis induction confirmed through caspase-3 assays .

Dye Synthesis

The compound's azo group allows it to be utilized in the synthesis of dyes. Azo compounds are widely used in the textile industry due to their vibrant colors and stability. The specific structure of methyl N-(4-((6,7-dichloro-2-benzothiazolyl)azo)-3-methylphenyl)-N-(3-methoxy-3-oxopropyl)-beta-alaninate makes it suitable for creating dyes with unique color properties and high resistance to fading .

Material Science

Due to its unique chemical structure, the compound can also be applied in material science, particularly in developing polymers with enhanced properties. Research into benzothiazole derivatives has shown that they can improve the mechanical strength and thermal stability of materials .

Antioxidant Properties

Recent studies have indicated that compounds based on similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. The free radical scavenging activity of these compounds was evaluated using the DPPH method, showing significant potential for health-related applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core motifs: azo-linked benzothiazoles , halogenated aromatic systems , and ester-functionalized derivatives . Below is a detailed comparison with key examples:

Table 1: Structural and Functional Comparison

Structural Differentiation

- Azo-Benzothiazole vs. Triazine Derivatives : The target compound’s azo-benzothiazole core offers strong π-conjugation and redox activity, whereas triazine-based compounds (e.g., 5k) prioritize thermal stability and fluorescence due to their electron-deficient triazine ring .

- Ester Side Chains : The methoxy- and beta-alaninate ester groups improve solubility in polar solvents, contrasting with Rapamycin analogs’ hydroxyl-dominated solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.